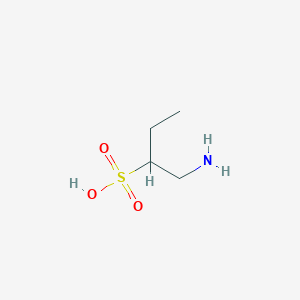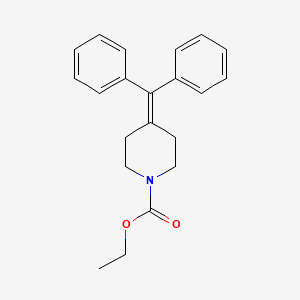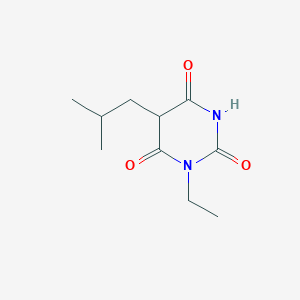![molecular formula C30H58O4 B14328409 12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid CAS No. 97994-68-8](/img/structure/B14328409.png)
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid is a complex organic compound with a molecular formula of C30H58O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid typically involves esterification reactions. One common method is the reaction between 12-methyltetradecanoic acid and 12-methyltetradecanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Aplicaciones Científicas De Investigación
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and cell membrane structure.
Mecanismo De Acción
The mechanism of action of 12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid involves its interaction with cellular membranes and enzymes. It can inhibit the production of surfactants by repressing the extracellular production of these molecules in bacteria. This inhibition is crucial for controlling bacterial motility and biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
12-Methyltetradecanoic acid: A precursor and functional parent of the compound.
Methyl 12-methyltetradecanoate: A methyl ester derivative with similar properties
Uniqueness
12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid stands out due to its dual ester functionality, which imparts unique chemical reactivity and biological activity. Its ability to inhibit bacterial surfactant production makes it a valuable compound in antibacterial research .
Propiedades
Número CAS |
97994-68-8 |
|---|---|
Fórmula molecular |
C30H58O4 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
12-methyl-3-(12-methyltetradecanoyloxy)tetradecanoic acid |
InChI |
InChI=1S/C30H58O4/c1-5-26(3)21-17-13-9-7-8-10-16-20-24-30(33)34-28(25-29(31)32)23-19-15-12-11-14-18-22-27(4)6-2/h26-28H,5-25H2,1-4H3,(H,31,32) |
Clave InChI |
KHSPTIVOMIMZSE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCC(=O)OC(CCCCCCCCC(C)CC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


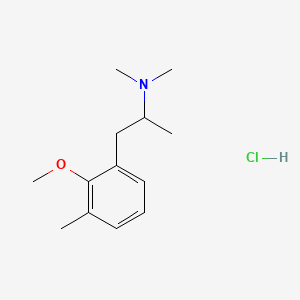
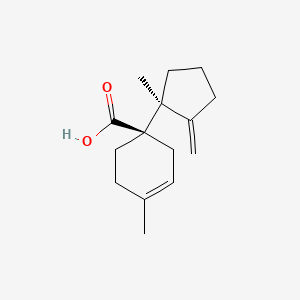
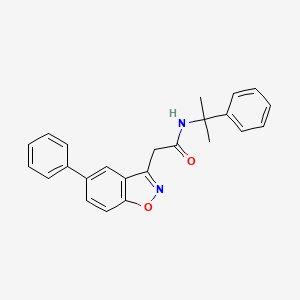
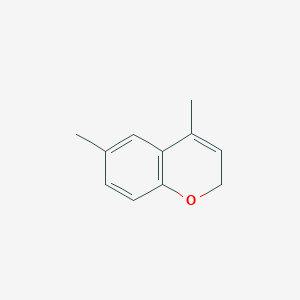
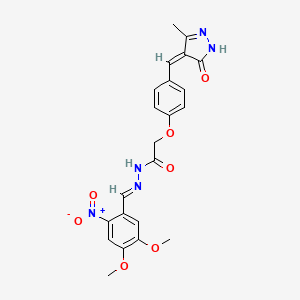
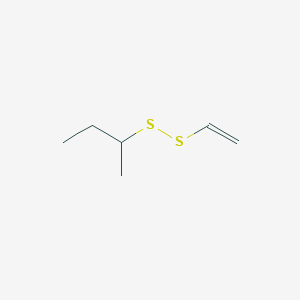
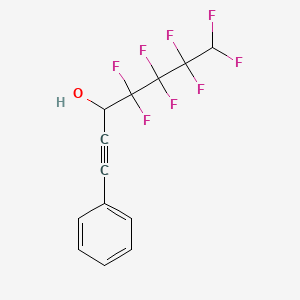
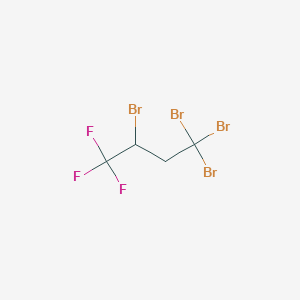
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
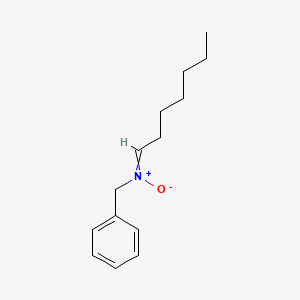
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
